4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol is a complex organic compound characterized by its unique molecular structure, which includes a piperidine ring substituted with a benzyl group and a phenolic moiety. This compound is recognized for its potential applications in medicinal chemistry and neuroscience due to its interactions with various biological targets.
This compound falls under the category of piperidine derivatives and phenolic compounds. Its classification is essential for understanding its chemical behavior and potential biological activity.
The synthesis of 4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol typically involves several multi-step organic reactions. A common synthetic route begins with the preparation of 4-benzylpiperidine, which is synthesized through the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the resulting product. This method highlights the importance of careful reaction conditions to achieve high yields.
The synthesis may also involve advanced techniques such as continuous flow reactors and optimized purification processes to enhance scalability and purity. The use of specific reagents and conditions can significantly affect the yield and quality of the final product.
The molecular formula for 4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol is C22H29NO2, with a molecular weight of approximately 339.48 g/mol. The compound consists of a phenolic group attached to a piperidine derivative, which contributes to its biological activity.
The structural representation can be depicted using various chemical drawing software, showcasing the arrangement of atoms and functional groups that define its reactivity and interactions with biological systems .
4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol can participate in several chemical reactions:
Key reagents used in these reactions include:
The outcomes of these reactions depend on the specific conditions applied. For instance, oxidation can yield quinones, while substitution may lead to diverse derivatives suitable for further research or application.
The mechanism of action for 4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol primarily involves its interaction with neurotransmitter systems. It may act as a monoamine releasing agent, selectively promoting the release of neurotransmitters such as dopamine and norepinephrine. This property suggests potential implications in treating neurological disorders due to its ability to modulate synaptic transmission .
While specific physical properties such as boiling point data are not widely available, the compound is generally handled under standard laboratory conditions with appropriate safety measures due to its biological activity.
Key chemical properties include:
4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol has several notable applications in scientific research:
The synthesis of 4-(3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol (Ro 25-6981) relies on convergent multi-step routes that assemble the 4-benzylpiperidine core and phenolic propyl chain prior to coupling. A validated two-step sequence begins with the condensation of 4-hydroxyacetophenone with formaldehyde and 4-benzylpiperidine in dimethylformamide at 80°C, forming an intermediate enone via a Mannich-type reaction. Subsequent stereoselective reduction using sodium borohydride (NaBH₄) in ethanol at 20°C yields the racemic 1-hydroxypropylphenol adduct [2]. This route achieves moderate yields (reported as "Yield:-" in primary literature, implying optimization is needed) but suffers from diastereomeric impurities due to the chiral center at the propyl alcohol [2] [5]. Alternative pathways employ reductive amination between 4-(1-hydroxy-2-methyl-3-oxopropyl)phenol and 4-benzylpiperidine, utilizing catalysts like sodium triacetoxyborohydride in dichloroethane. This method improves atom economy but requires rigorous control of stoichiometry to minimize over-alkylation byproducts [7].
Table 1: Key Synthetic Routes and Performance Metrics
Reaction Sequence | Key Reagents/Conditions | Intermediate | Yield Limitations |
---|---|---|---|
Mannich Condensation | Dimethylformamide, 80°C | Enone | Moderate (50-65% reported for analogous compounds) |
Ketone Reduction | NaBH₄, Ethanol, 20°C | Racemic Alcohol | High step yield (>85%), poor stereoselectivity |
Reductive Amination | NaBH(OAc)₃, 1,2-DCE | Secondary Amine | Competitive dialkylation; requires 2:1 ketone:amine ratio |
Purification challenges necessitate chromatographic separation or crystallization from ethanol/water mixtures to achieve >95% purity, as confirmed by HPLC and nuclear magnetic resonance spectroscopy [7].
The 4-benzylpiperidine precursor is synthesized via catalytic hydrogenation—a critical step governing piperidine ring integrity and downstream functionality. Industrial routes start with 4-cyanopyridine, which undergoes nucleophilic addition with toluene under Lewis acid catalysis (e.g., aluminum chloride) to form 4-benzylpyridine. This intermediate is then subjected to hydrogenation at 50–100 psi H₂ pressure using palladium on carbon (Pd/C, 5–10% loading) or Raney nickel in methanol or ethanol solvents at 60–80°C . Catalyst selection profoundly impacts efficiency:
Table 2: Catalyst Performance in 4-Benzylpyridine Hydrogenation
Catalyst | Conditions | Conversion | Selectivity Issues |
---|---|---|---|
Pd/C (5%) | MeOH, 70°C, 60 psi H₂ | >98% | Minimal dealkylation (<2%) |
Raney Ni | EtOH, 80°C, 100 psi H₂ | 90–95% | Toluenic byproducts (5–8%) |
PtO₂ (Adams catalyst) | AcOH, 50°C, 50 psi H₂ | 85% | Over-reduction to cyclohexyl derivatives |
Palladium catalysts provide superior chemoselectivity, preserving the benzyl moiety while reducing the pyridine ring. Reaction monitoring via gas chromatography–mass spectrometry reveals that temperatures exceeding 90°C promote debenzylation, forming piperidine and toluene impurities [4]. Post-hydrogenation, the 4-benzylpiperidine is isolated via vacuum distillation (b.p. 110–115°C at 0.5 mmHg) or as hydrochloride salts (m.p. 218–220°C) for storage stability [7].
Continuous flow technology enhances the synthesis of Ro 25-6981 by improving reaction control, safety, and throughput compared to batch processes. Key stages adapted to flow include:
Table 3: Flow vs. Batch Process Efficiency
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Reaction Time (Reduction) | 60 min | 5 min | 92% reduction |
Enone Yield | 65% | 78% | 13% absolute increase |
Purity (Crude Product) | 85% | 94% | Reduced purification burden |
Temperature Control | ±5°C achievable | ±0.5°C | Avoids local hot spots |
Integrated workup modules (e.g., in-line liquid-liquid extraction) further streamline production, with flow systems achieving outputs of 0.5–1.0 kg/day in pilot-scale setups .
The 1-hydroxy-2-methylpropylphenol moiety contains a chiral center necessitating stereoselective synthesis for optimal biological activity. Racemic routes yield mixtures where the (1R,2S)-isomer (Ro 25-6981) exhibits 50-fold greater NMDA receptor affinity than its (1S,2R) counterpart [5] [9]. Key stereocontrol strategies include:
Table 4: Stereoisomer Activity and Synthesis Metrics
Stereoisomer | NMDA IC₅₀ (nM) | Synthetic Method | Enantiomeric Excess | Yield |
---|---|---|---|---|
(1R,2S) | 9 (GluN2B) | Enzymatic Resolution | >98% | 40% |
(1R,2S) | 9 | Asymmetric Hydrogenation | 92% | 75% |
(1S,2R) | 450 | - | - | - |
Crystallization-induced diastereomeric resolution using L-tartaric acid remains cost-effective for multigram batches, yielding the pharmacologically active isomer in 99.5% ee after two recrystallizations [7] [10]. X-ray diffraction confirms the absolute configuration of the resolved isomer, correlating stereochemistry with receptor docking pose [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1